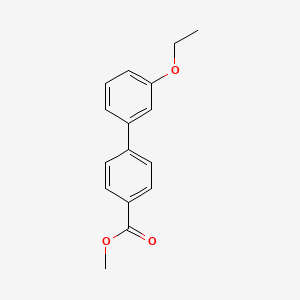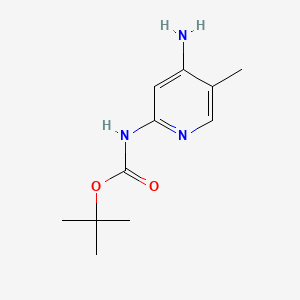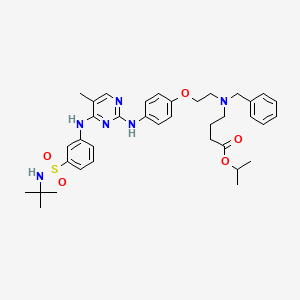
Carisoprodol-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carisoprodol-D7, also known as N-(1-methylethyl)-carbamic acid, 2-[[ (aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d7 ester, is a certified reference material . It is used as an internal standard for the quantification of carisoprodol by GC- or LC-MS . Carisoprodol is categorized as a skeletal muscle relaxant and also has sedative properties .
Molecular Structure Analysis
Carisoprodol-D7 has a molecular formula of C12H17D7N2O4 and a formula weight of 267.4 . The SMILES representation of its structure is CC(C)NC(OCC(C)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])COC(N)=O)=O .
Physical And Chemical Properties Analysis
Carisoprodol-D7 is a crystalline solid . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .
Direcciones Futuras
Carisoprodol-D7 is used for clinical toxicology, urine drug testing, pain prescription monitoring, or forensic analysis . A recent study has characterized the pharmacokinetics of carisoprodol and its main active metabolite, meprobamate, after single and multiple doses of carisoprodol . This study allowed for the full characterization of the pharmacokinetic profile of carisoprodol and meprobamate . Accumulation of meprobamate but not of carisoprodol was evident after 14 days of treatment . This research could guide future directions for the use of Carisoprodol-D7 in similar studies.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carisoprodol-D7 involves the deuteration of Carisoprodol, which is a muscle relaxant drug. The deuterium atoms are introduced at specific positions in the Carisoprodol molecule to produce Carisoprodol-D7. The deuteration process is carried out using a series of chemical reactions.", "Starting Materials": [ "Carisoprodol", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "The first step in the synthesis of Carisoprodol-D7 is the deuteration of Carisoprodol using deuterium oxide and sodium borohydride. This reaction is carried out in methanol at room temperature and atmospheric pressure.", "The resulting product is then purified using column chromatography to obtain pure Carisoprodol-D7.", "In the next step, Carisoprodol-D7 is reacted with deuterium gas in the presence of a palladium catalyst to introduce additional deuterium atoms at specific positions in the molecule.", "The resulting product is then purified using column chromatography to obtain pure Carisoprodol-D7 with the desired level of deuteration.", "Finally, Carisoprodol-D7 is converted to its hydrochloride salt form using hydrochloric acid and purified using recrystallization in ethanol and drying under vacuum.", "The final product obtained is Carisoprodol-D7 hydrochloride, which is a deuterated version of the muscle relaxant drug Carisoprodol." ] } | |
Número CAS |
1218911-16-0 |
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
267.377 |
Nombre IUPAC |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2 |
Clave InChI |
OFZCIYFFPZCNJE-GDXCJPCVSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



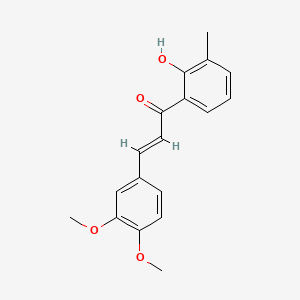
![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
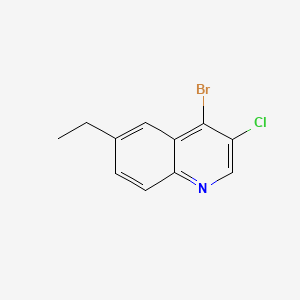
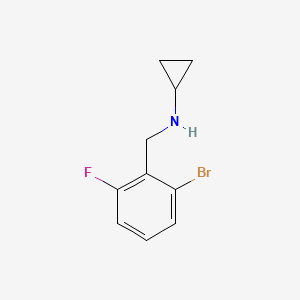
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)
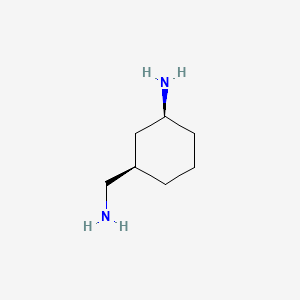
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
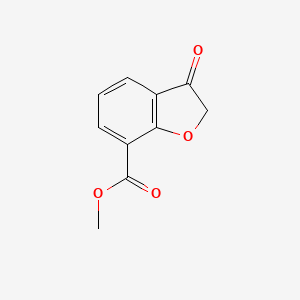
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)
